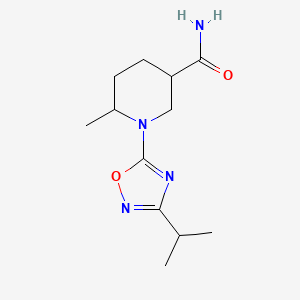![molecular formula C10H13BrN2O B7631423 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a chemical compound that is widely used in scientific research. It is a cyclopentane derivative that has a pyridine ring with a bromine atom and a hydroxyl group attached to it. This compound is also known as BPC-157, and it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also appears to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the growth of new blood vessels, and to stimulate the migration and proliferation of cells involved in tissue repair. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological effects that make it useful for studying various physiological processes. However, there are also some limitations to its use. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are many potential future directions for research on 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol. One area of research could focus on its potential use in the treatment of gastrointestinal disorders such as inflammatory bowel disease. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a complex process that requires advanced chemical knowledge and laboratory equipment. The most common method of synthesis involves the reaction of 5-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including promoting wound healing, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential applications in the treatment of gastrointestinal disorders, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(12-6-7)13-8-2-1-3-9(8)14/h4-6,8-9,14H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUBSGXKJFOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![9-Azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7631362.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631379.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)